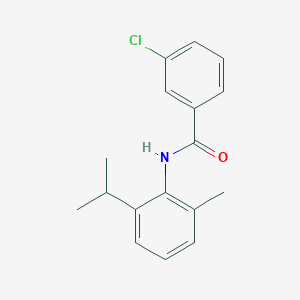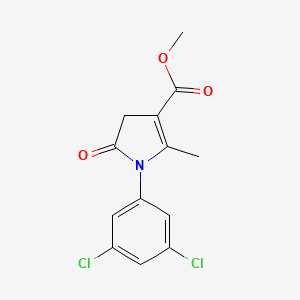
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activity by inhibiting specific enzymes or modulating protein-protein interactions. For example, studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and physiological effects:
Studies have shown that 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can induce cell death in cancer cells by activating apoptosis pathways. This compound has also been shown to inhibit the growth of certain fungi and bacteria. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways and protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and specificity. This compound has shown promising results in various assays and has the potential to be used as a lead compound for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as an antimicrobial agent and to study its activity against different types of microorganisms. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties can be further explored. Lastly, the development of new synthetic methods for the preparation of this compound can also be investigated to improve its yield and purity.
Conclusion:
In conclusion, 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, material science, and biochemistry make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most common methods involves the reaction of 4-chlorobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of phosphorus oxychloride. The reaction mixture is then refluxed in acetic anhydride and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been studied for its potential to modulate enzyme activity and protein-protein interactions.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-4-1-9(2-5-11)14-17-15(21-18-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMRFSNBFQSPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)


![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)
